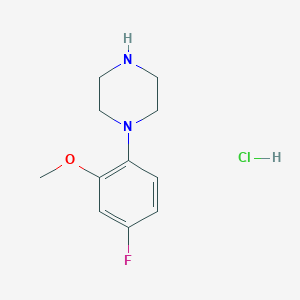

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Description

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position. This structural configuration confers unique pharmacological properties, particularly as a serotonin (5-HT) receptor ligand. Piperazine derivatives are widely studied for their role in modulating neurotransmitter systems, and this compound has been utilized in research targeting 5-HT1B receptors, which are implicated in vascular and neurological regulation .

Synthesis protocols for analogous compounds (e.g., 1-(3-chlorophenyl)piperazine derivatives) involve multi-step condensation reactions using bis(β-chloroethyl)amine hydrochloride intermediates, followed by coupling with substituted anilines and subsequent alkylation or acid-catalyzed cyclization .

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJCQWOCKGJWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with piperazine under specific conditions. The process can be summarized as follows:

Starting Materials: 4-fluoro-2-methoxyaniline and piperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate.

Procedure: The starting materials are mixed and heated to a specific temperature, allowing the reaction to proceed.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other substituents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.

Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Pharmacological Activity

Receptor Selectivity :

- The 4-fluoro-2-methoxy substitution in the target compound enhances selectivity for 5-HT1B receptors over 5-HT2A or dopaminergic receptors, as seen in vascular studies where it inhibited sympathetic nerve discharge (SND) without affecting dopamine release . In contrast, 1-(3-chlorophenyl)piperazine (mCPP) exhibits mixed 5-HT1B/1C activity and influences locomotor suppression in rats, mediated through 5-HT1C receptors .

- Compounds like TFMPP (3-trifluoromethylphenylpiperazine) show broader receptor interactions, including recreational psychostimulant effects linked to 5-HT1B/1C activation .

Functional Effects :

- Vascular Regulation : 1-(2-methoxyphenyl)piperazine (MPP) and the target compound demonstrate sympatholytic effects, reducing blood pressure and heart rate via 5-HT1B activation .

- Behavioral Modulation : mCPP and TFMPP suppress locomotor activity in rodents, whereas the 4-fluoro-2-methoxy derivative’s behavioral profile remains less characterized but is hypothesized to share sympatholytic properties .

- aureus, suggesting that halogen and alkoxy substitutions may influence antibacterial efficacy .

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄ClF N₂O

Molecular Weight: 232.7 g/mol

Functional Groups: Piperazine, Fluoro, Methoxy

The compound's structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

This compound primarily acts on neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural features enable it to modulate these pathways, which are crucial in mood regulation and neuropharmacology.

Target Receptors

- Serotonin Receptors (5-HT): The compound exhibits affinity for multiple subtypes of serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors: It may also interact with dopamine receptors, contributing to its potential antipsychotic effects.

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like properties. Studies have shown that it can enhance serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs).

Antipsychotic Potential

The interaction with dopamine receptors suggests potential antipsychotic effects. Preclinical studies have reported reductions in hyperactivity and stereotyped behaviors in animal models, indicating efficacy in managing psychosis-related symptoms.

Antimicrobial Activity

Preliminary investigations have demonstrated antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Study 1: Antidepressant-Like Effects

A study published in the Journal of Psychopharmacology evaluated the effects of this compound in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like activity.

Study 2: Antimicrobial Efficacy

In a comparative analysis of various piperazine derivatives, this compound demonstrated notable antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding highlights its potential application in treating bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption: Rapid absorption post-oral administration.

- Distribution: Moderate distribution across tissues.

- Metabolism: Primarily hepatic metabolism with active metabolites contributing to biological activity.

- Excretion: Renal excretion as unchanged drug and metabolites.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 6 hours |

| Clearance | 15 L/h |

Q & A

Q. What are the recommended analytical techniques for characterizing 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride and its degradation products?

Methodological Answer: For comprehensive characterization, employ a combination of chromatographic and spectroscopic techniques:

- Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases for separating degradation products (e.g., fluorinated byproducts or oxidized derivatives) .

- High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular weight and fragmentation patterns.

- Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) to resolve structural ambiguities, particularly distinguishing between ortho- and para-substituted fluorophenyl groups .

- UV/Vis spectroscopy for monitoring absorbance maxima (e.g., λmax ~239–288 nm for fluorinated phenylpiperazines) .

- X-ray crystallography for definitive solid-state structural determination, if crystalline derivatives are obtainable.

Q. How can researchers optimize synthesis protocols to minimize byproduct formation in this compound synthesis?

Methodological Answer: Key optimization strategies include:

- Catalyst-free cyclo-condensation in aqueous media to reduce side reactions, as demonstrated in the synthesis of structurally similar dichlorophenylpiperazine derivatives .

- Temperature-controlled stepwise addition of reactants (e.g., 4-fluoro-2-methoxyphenyl precursors to piperazine intermediates) to avoid exothermic side reactions.

- Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt with ≥98% purity, as validated for analogous fluorophenylpiperazines .

- In-line FTIR monitoring to track reaction progress and identify intermediates.

Advanced Research Questions

Q. What strategies resolve contradictory pharmacological data in receptor binding studies of fluorinated piperazine derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or receptor subtype selectivity. Address these by:

- Orthogonal binding assays : Compare radioligand displacement (e.g., [³H]-5-HT1A for serotonin receptors) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Species-specific receptor profiling : Evaluate binding affinities across human vs. rodent receptors to identify interspecies variability.

- Metabolite screening : Use LC-MS/MS to rule out interference from active metabolites in in vitro assays .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

- pH-dependent degradation kinetics : Use accelerated stability testing (40°C/75% RH) across pH 1–10 to identify hydrolysis-prone functional groups (e.g., methoxy or piperazine rings) .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>140°C for similar piperazine hydrochlorides) .

- Light exposure tests : Monitor photodegradation via HPLC under UV/Vis light to establish storage guidelines (e.g., amber vials at -20°C) .

Q. How should researchers differentiate between ortho- and para-substituted fluorophenylpiperazine metabolites in metabolic studies?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases containing 0.1% diethylamine to resolve positional isomers .

- ¹⁹F NMR spectroscopy : Leverage the distinct chemical shifts of fluorine atoms in ortho (δ ~-115 ppm) vs. para (δ ~-120 ppm) configurations .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via MS/MS fragmentation patterns .

Q. What computational approaches predict the conformational behavior of this compound in solution?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model solvent interactions (e.g., water/DMSO) and identify dominant conformers .

- Density functional theory (DFT) : Calculate energy minima for rotational isomers of the methoxyphenyl group (B3LYP/6-311+G(d,p) basis set) .

- Docking studies : Map interactions with serotonin transporter (SERT) models (PDB ID: 5I6X) to correlate conformation with pharmacological activity .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of fluorinated piperazine derivatives?

Methodological Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) data to predict in vivo absorption .

- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions, which may explain reduced in vivo efficacy despite high in vitro potency .

- Tissue distribution studies : Employ whole-body autoradiography in rodent models to identify sequestration in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.